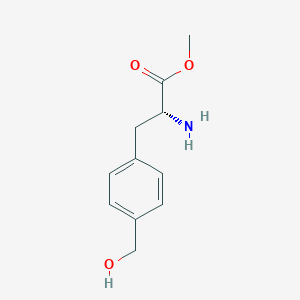
(R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate is a chemical compound with the molecular formula C11H15NO3. It is a derivative of phenylalanine, an essential amino acid, and is often used in various research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate typically involves the esterification of ®-2-amino-3-(4-(hydroxymethyl)phenyl)propanoic acid. This process can be achieved using methanol and a suitable acid catalyst under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: ®-2-amino-3-(4-carboxyphenyl)propanoic acid.
Reduction: ®-2-amino-3-(4-(hydroxymethyl)phenyl)propanol.
Substitution: Various amides and esters depending on the substituent used.
Aplicaciones Científicas De Investigación
®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-amino-3-(4-(hydroxymethyl)phenyl)propanoic acid
- ®-2-amino-3-(4-(methoxymethyl)phenyl)propanoate
- ®-2-amino-3-(4-(hydroxyphenyl)propanoate
Uniqueness
®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its hydroxymethyl group provides additional reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)10(12)6-8-2-4-9(7-13)5-3-8/h2-5,10,13H,6-7,12H2,1H3/t10-/m1/s1 |
Clave InChI |
SUGHGXRTEJXEIS-SNVBAGLBSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=CC=C(C=C1)CO)N |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


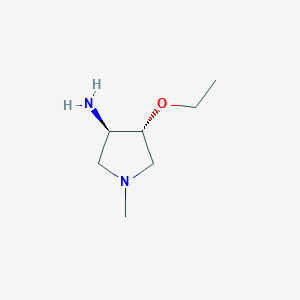

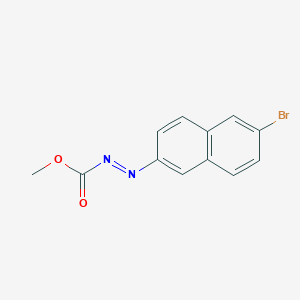
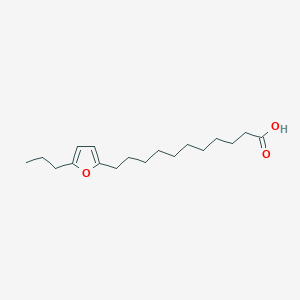
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)

![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
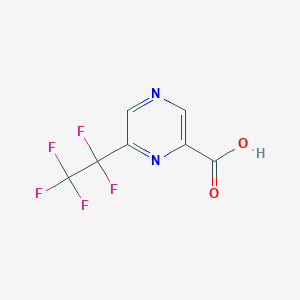
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
